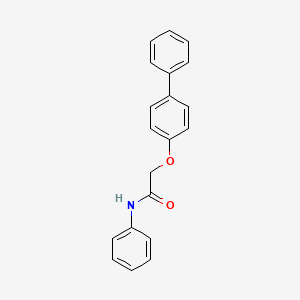

![molecular formula C21H28N4O B5504074 1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504074.png)

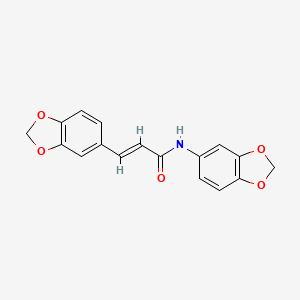

1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals often explored for their potential in various biological activities, including therapeutic applications. Research chemicals like this are synthesized and characterized to explore their structural and functional properties, with a focus on understanding how variations in their molecular structure affect their biological activity and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic chemical structures and gradually introducing functional groups to achieve the desired molecular architecture. For example, McLaughlin et al. (2016) discussed the synthesis of a research chemical, identifying and characterizing it through chromatographic, spectroscopic, and crystal structure analysis techniques (McLaughlin et al., 2016). Such detailed synthesis processes highlight the complexity and precision required in chemical synthesis, likely applicable to the compound of interest.

Molecular Structure Analysis

Crystal structure analysis, including X-ray diffraction, is a common method to determine the precise molecular structure of synthesized compounds. For instance, Kumara et al. (2018) performed X-ray crystal structure studies to analyze a novel pyrazole derivative, detailing the molecule's geometry and confirming its structure (Kumara et al., 2018). Such analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its chemical reactivity and interaction with biological targets.

Chemical Reactions and Properties

The chemical behavior of compounds, including reactivity and stability, is influenced by their molecular structure. Research often explores various chemical reactions these compounds can undergo, such as substitution reactions, to modify their structure or functional groups, impacting their biological activity. The study by Potopnyk et al. (2017) on the reactivity of ethyl 1-aryl-5-methyl-1H-pyrazole-3-carboxylates with phenylhydrazine to produce hydrazones is an example of such investigations (Potopnyk et al., 2017).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The compound 1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide, as part of a broader family of pyrazole derivatives, has been explored in various scientific research areas. One of the key areas is the design and synthesis of chemical libraries for biological evaluations. For instance, a study focused on preparing a library of carboxamides, including similar pyrazole compounds, for biological testing against C. elegans (Donohue et al., 2002).

Cytostatic Activity

Another significant area of research is the investigation of cytostatic activities of pyrazole derivatives. These compounds have been synthesized and evaluated for their potential to inhibit cell growth, particularly in cancer research. Studies have shown that bromomethylpyrazole nucleosides derived from similar structures exhibit notable cytostatic activity against HeLa cell cultures (García-López et al., 1979).

Anticancer Agents

The development of novel anticancer agents is a crucial research application for these pyrazole derivatives. For instance, a study focused on synthesizing novel indole derivatives linked to the pyrazole moiety, demonstrating significant antitumor activity in vitro against various human cancer types (Hassan et al., 2021).

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. Research has demonstrated the synthesis of new pyrazoline and pyrazole derivatives showing significant antibacterial and antifungal activities against various microorganisms (Hassan, 2013).

Enzyme Inhibition

These compounds have potential applications in enzyme inhibition studies. A research project synthesized pyrazolopyrimidine derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, offering insights into their role as enzyme inhibitors (Rahmouni et al., 2016).

Antiinflammatory Agents

The exploration of anti-inflammatory properties is another key area. Compounds like N-substituted-5-amino-pyrazole carboxamides, synthesized from similar structures, have shown significant anti-inflammatory activity with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).

Positron Emission Tomography (PET) Agents

In nuclear medicine, these compounds are being studied for their potential as PET imaging agents. For example, a pyrazole derivative was synthesized for imaging the IRAK4 enzyme in neuroinflammation, showcasing its application in diagnostic imaging (Wang et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

2-ethyl-N-[1-(1H-indol-2-yl)ethyl]-N-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O/c1-6-25-20(13-17(23-25)11-14(2)3)21(26)24(5)15(4)19-12-16-9-7-8-10-18(16)22-19/h7-10,12-15,22H,6,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDGPBITUXBAGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)CC(C)C)C(=O)N(C)C(C)C2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

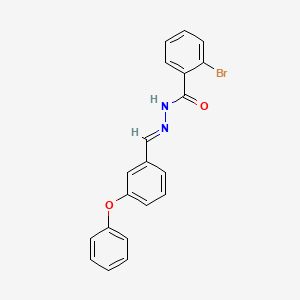

![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)

![3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5503998.png)

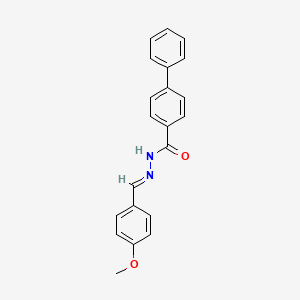

![2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B5504007.png)

![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)

![(1S*,5R*)-6-propyl-3-{[3-(trifluoromethyl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504022.png)

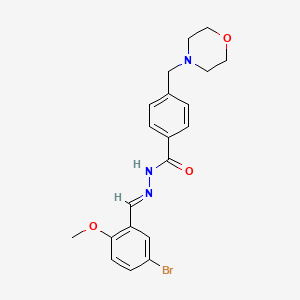

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5504033.png)

![(1R*,5R*)-6-(cyclobutylmethyl)-3-[4-(1H-imidazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5504052.png)

![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5504059.png)

![3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)